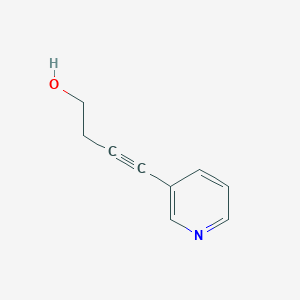

4-(Pyridin-3-yl)but-3-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWACVFJDRATJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pyridin-3-yl)but-3-yn-1-ol chemical properties

An In-depth Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-ol: Properties, Synthesis, and Applications

Introduction and Overview

4-(Pyridin-3-yl)but-3-yn-1-ol is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its structure incorporates three key chemical motifs: a pyridine ring, a disubstituted alkyne, and a primary alcohol. This unique combination of functional groups provides a versatile scaffold for the synthesis of complex molecular architectures and novel chemical entities. The pyridine moiety is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The accessible alkyne and alcohol functionalities serve as reactive handles for a wide array of chemical transformations, positioning this compound as a valuable intermediate in multi-step synthetic campaigns.

This guide provides a comprehensive technical overview of 4-(Pyridin-3-yl)but-3-yn-1-ol, detailing its physicochemical properties, spectroscopic signature, a validated synthetic protocol, its reactivity profile, and its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-(Pyridin-3-yl)but-3-yn-1-ol are summarized below. These values are critical for its handling, characterization, and use in subsequent chemical reactions.

| Property | Value | Source |

| CAS Number | 138487-20-4 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Light yellow to yellow liquid/solid | [4] |

| Purity | Typically ≥97% | [1][4] |

| InChI Key | GTWACVFJDRATJU-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.8 | [3] |

| Topological Polar Surface Area | 33.1 Ų | [3] |

Spectroscopic Profile

The structural identity and purity of 4-(Pyridin-3-yl)but-3-yn-1-ol are unequivocally established through a combination of spectroscopic techniques. The following sections describe the characteristic spectral features expected for this molecule.

2.1.1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear map of the proton environments. The pyridine ring protons appear in the characteristic aromatic region (δ 7.0-8.5 ppm), shifted downfield due to the ring's electron-withdrawing nature. The aliphatic protons of the butynol chain are coupled to each other, resulting in distinct triplets. The hydroxyl proton typically presents as a broad singlet that is exchangeable with D₂O.[5]

-

δ ~8.5-8.7 ppm (2H, m): Protons at the C2 and C6 positions of the pyridine ring, most deshielded due to proximity to the nitrogen atom.

-

δ ~7.7-7.9 ppm (1H, m): Proton at the C4 position of the pyridine ring.

-

δ ~7.2-7.4 ppm (1H, m): Proton at the C5 position of the pyridine ring.

-

δ ~3.8 ppm (2H, t, J ≈ 6.5 Hz): Methylene protons adjacent to the hydroxyl group (-CH₂OH). The downfield shift is due to the oxygen's deshielding effect.

-

δ ~2.7 ppm (2H, t, J ≈ 6.5 Hz): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

δ (variable, broad s): Hydroxyl proton (-OH).

2.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework, showing nine distinct signals corresponding to each carbon atom in the molecule.

-

δ ~148-152 ppm: C2 and C6 carbons of the pyridine ring.

-

δ ~138 ppm: C4 carbon of the pyridine ring.

-

δ ~123 ppm: C5 carbon of the pyridine ring.

-

δ ~120 ppm: C3 carbon of the pyridine ring (quaternary).

-

δ ~90 ppm: Alkyne carbon attached to the pyridine ring.

-

δ ~80 ppm: Alkyne carbon attached to the methylene group.

-

δ ~61 ppm: Methylene carbon attached to the hydroxyl group (-CH₂OH).

-

δ ~24 ppm: Methylene carbon attached to the alkyne (-C≡C-CH₂-).

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[5]

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2940 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~2230 cm⁻¹ (weak to medium): C≡C alkyne stretching. The intensity can be low due to the substitution pattern.

-

~1580, 1480, 1420 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern under ionization.

-

m/z 147: Molecular ion peak [M]⁺.

-

m/z 129: Loss of water [M-H₂O]⁺.

-

m/z 118: Loss of the ethylene group from the butanol chain.

-

m/z 78: Pyridine fragment.

Synthesis and Purification

The most efficient and widely adopted method for synthesizing 4-(Pyridin-3-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between an aryl halide (3-bromopyridine) and a terminal alkyne (but-3-yn-1-ol).[8] The copper(I) co-catalyst is crucial as it accelerates the reaction, allowing it to proceed under mild conditions, which is essential for preserving the sensitive alcohol functionality.[7][9]

Sonogashira Coupling: Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the title compound.

Caption: General workflow for the synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol.

Detailed Synthesis Protocol

Reagents & Equipment:

-

3-Bromopyridine

-

But-3-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer, heating mantle, thin-layer chromatography (TLC) apparatus

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 eq.), anhydrous THF (approx. 0.1 M), and triethylamine (2.5 eq.).

-

Add but-3-yn-1-ol (1.2 eq.) to the stirring solution.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

To the reaction mixture, add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.). The choice of a phosphine-ligated palladium complex is standard for this reaction, providing a stable and active catalyst.[7]

-

Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50°C may be applied.

-

Monitor the reaction progress by TLC until the starting 3-bromopyridine is consumed.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(Pyridin-3-yl)but-3-yn-1-ol as a pure compound.

The Sonogashira Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves two interconnected catalytic cycles.

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Chemical Reactivity and Derivatization Potential

The trifunctional nature of 4-(Pyridin-3-yl)but-3-yn-1-ol makes it a highly versatile synthetic intermediate. The diagram below highlights its primary reactive sites.

Caption: Key reactive sites and potential transformations of the title molecule.

-

Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity, allowing for straightforward protonation to form pyridinium salts. It can also act as a nucleophile, undergoing alkylation to form quaternary salts or oxidation to yield the corresponding N-oxide.[10]

-

Hydroxyl Group: As a primary alcohol, it can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. It readily undergoes esterification and etherification, providing a means to introduce a vast array of other functional groups.

-

Alkyne Moiety: The triple bond can be selectively reduced to either a cis-alkene (e.g., using Lindlar's catalyst), a trans-alkene, or fully saturated to an alkane. It can participate in hydration reactions to form a ketone and is a prime substrate for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("Click" chemistry).

Applications in Research and Drug Discovery

The structural framework of 4-(Pyridin-3-yl)but-3-yn-1-ol is highly relevant to drug discovery. The pyridine ring is a privileged scaffold found in numerous approved drugs. Its derivatization allows for the modulation of pharmacokinetic properties and target engagement.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyridine nitrogen can serve as a critical hydrogen bond acceptor.

-

Neuroscience Research: The structural similarity to the core of nicotinic acetylcholine receptor (nAChR) ligands, such as metanicotine, suggests that derivatives could be synthesized to probe nAChR subtype selectivity.[11] The butynol chain acts as a rigid spacer that can be functionalized to explore the receptor's binding site.

-

Bioorthogonal Chemistry: The terminal alkyne, after deprotection of the hydroxyl group or its conversion, can be used in "click" chemistry for bioconjugation, linking the molecule to proteins, nucleic acids, or imaging agents.

-

Intermediate for Complex Heterocycles: The molecule can serve as a precursor for more complex fused heterocyclic systems, such as quinolones and pyridinones, which themselves are important pharmacophores.[12][13]

Safety and Handling

4-(Pyridin-3-yl)but-3-yn-1-ol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

References

-

PubChem. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 4-(But-1-en-3-yn-1-yl)pyridine | C9H7N | CID 53426114. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

ResearchGate. One-pot three-component synthesis of 4-pyridyl-2-o-tolylaminopyrimidines. [Link]

-

PubMed. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

PubMed Central. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

PubChem. 4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

PubChemLite. 4-(pyridin-3-yl)butan-2-one (C9H11NO). [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

ResearchGate. 1-(Pyridin-3-yl)but-2-yn-1,4-diol. [Link]

Sources

- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 2. 138487-20-4|4-(Pyridin-3-yl)but-3-yn-1-ol|BLD Pharm [bldpharm.com]

- 3. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Pyridin-3-yl)butan-1-ol | 60753-14-2 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-ol (CAS 138487-20-4): Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction & Strategic Importance

4-(Pyridin-3-yl)but-3-yn-1-ol is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a pyridine ring, a rigid alkyne linker, and a terminal primary alcohol. This trifecta of features makes it an exceptionally versatile scaffold for constructing complex molecular architectures.

The pyridine moiety, a common motif in pharmaceuticals, can engage in crucial hydrogen bonding interactions with biological targets and act as a bioisostere for phenyl rings.[3][4] The alkyne provides a rigid linear vector for positioning other pharmacophores and is a key handle for highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal hydroxyl group offers a convenient point for further synthetic elaboration, allowing for the introduction of diverse functionalities through esterification, etherification, or oxidation. This strategic combination of features positions 4-(Pyridin-3-yl)but-3-yn-1-ol as a valuable intermediate in the synthesis of kinase inhibitors, central nervous system agents, and other targeted therapeutics.[5][6]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 138487-20-4 | [7] |

| Molecular Formula | C₉H₉NO | [8] |

| Molecular Weight | 147.17 g/mol | [8] |

| Appearance | Light yellow to yellow liquid | |

| Purity | Typically ≥97% | [7] |

| InChI Key | GTWACVFJDRATJU-UHFFFAOYSA-N |[7] |

Spectroscopic Characterization:

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a triplet for the methylene group adjacent to the alcohol (CH₂-OH), a triplet for the methylene group adjacent to the alkyne (C≡C-CH₂), and a broad singlet for the hydroxyl proton (-OH) which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum would reveal distinct peaks for the pyridine ring carbons, the two sp-hybridized carbons of the alkyne (typically δ 80-90 ppm), and the two sp³-hybridized carbons of the ethyl chain.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2235 cm⁻¹), and characteristic C=N and C=C stretches from the pyridine ring.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight (m/z = 147.17).

Synthesis & Mechanistic Insights

The most reliable and widely adopted method for synthesizing 4-(Pyridin-3-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction .[11] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (but-3-yn-1-ol) with an aryl halide (a 3-halopyridine, such as 3-bromopyridine).[1][12]

The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, and requires a copper(I) co-catalyst.[11][12] The base, usually an amine like triethylamine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.

Mechanistic Rationale: The palladium(0) catalyst is the active species. It undergoes oxidative addition into the carbon-halogen bond of the 3-halopyridine. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Through a process called transmetalation, the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Diagram 1: Sonogashira Coupling Synthesis Workflow

Caption: A typical laboratory workflow for the synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 4-(Pyridin-3-yl)but-3-yn-1-ol lies in its role as a versatile intermediate. Its distinct functional groups can be selectively addressed to build molecular complexity.

-

Kinase Inhibitors: The pyridine ring can serve as a hinge-binding motif in the ATP-binding pocket of kinases. The alkyne-alcohol portion can be extended into solvent-exposed regions to improve potency and selectivity or to attach solubility-enhancing groups.

-

CNS Agents: The polarity and hydrogen-bonding capacity of the pyridine and alcohol moieties are valuable features for designing ligands that interact with receptors in the central nervous system.[13] For instance, related pyridinyl structures are key components in nicotinic receptor agonists.

-

PROTACs and Molecular Glues: The terminal alkyne is ideal for linking the pyridine-containing warhead to an E3 ligase-binding element, a common strategy in the design of Proteolysis-Targeting Chimeras (PROTACs).

-

Bioisosteric Replacement: The pyridinyl group can be used as a bioisostere for a phenyl ring, often improving properties like aqueous solubility and metabolic stability.[14]

Diagram 2: Synthetic Utility & Logical Relationships

Caption: Functional group reactivity map for 4-(Pyridin-3-yl)but-3-yn-1-ol.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis via Sonogashira Coupling

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[15]

-

Solvent and Base Addition: Add degassed solvent (e.g., a mixture of THF and triethylamine, 3:1 v/v). The solution should be sparged with nitrogen for at least 15 minutes prior to use.

-

Alkyne Addition: Add but-3-yn-1-ol (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the mixture to reflux (or an optimized temperature, e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by silica gel column chromatography (using a gradient of hexane/ethyl acetate) to yield the pure product.[16]

Protocol 2: Quality Control & Characterization

-

Identity Confirmation: Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts and coupling constants should match the expected values for the structure.

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS to determine the purity of the final compound, which should typically be >97%.

-

Mass Verification: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition by comparing the experimental m/z value with the calculated exact mass.[16]

Safety, Handling, & Storage

Safety Precautions:

-

Always handle this chemical in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Avoid inhalation of vapors and contact with skin and eyes.[19]

-

Keep away from heat, sparks, and open flames, as related compounds can be flammable.

-

Take precautionary measures against static discharge.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

Keep away from incompatible materials such as strong oxidizing agents.[20]

-

For long-term storage, refrigeration is recommended.

Conclusion & Future Outlook

4-(Pyridin-3-yl)but-3-yn-1-ol is a high-value building block whose utility in drug discovery far outweighs its structural simplicity. Its capacity for controlled, sequential functionalization makes it an asset for generating diverse chemical libraries and for the targeted synthesis of complex pharmaceutical agents. As synthetic methodologies continue to advance, the demand for such versatile and strategically functionalized intermediates is expected to grow, particularly in the fields of targeted protein degradation and covalent inhibitor design. The insights provided in this guide aim to equip researchers with the foundational knowledge required to leverage the full potential of this powerful chemical tool.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 8. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-PHENYL-3-BUTYN-1-OL(10229-11-5) 1H NMR spectrum [chemicalbook.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. scirp.org [scirp.org]

- 13. Buy 4-Amino-3-(pyridin-4-yl)butan-1-ol [smolecule.com]

- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. depts.washington.edu [depts.washington.edu]

- 16. rsc.org [rsc.org]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Ascending Trajectory of Pyridylalkynol Compounds: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutic agents, this guide serves as a comprehensive exploration into the burgeoning class of pyridylalkynol compounds. The unique structural amalgamation of a pyridine ring, an alkynyl linker, and a hydroxyl group bestows upon this scaffold a remarkable versatility, opening avenues for the development of potent and selective modulators of various biological targets. This document moves beyond a mere recitation of facts, aiming to provide a deep, mechanistic understanding of pyridylalkynol chemistry, their synthesis, and their diverse pharmacological landscape. We will delve into the "why" behind experimental choices, offering field-proven insights to empower your own research and development endeavors.

Section 1: The Architectural Blueprint - Synthesis of Pyridylalkynol Compounds

The strategic construction of the pyridylalkynol framework is paramount to exploring its therapeutic potential. The synthetic routes employed must be robust, versatile, and amenable to the generation of diverse libraries for structure-activity relationship (SAR) studies. Two primary retrosynthetic disconnections guide the synthesis of these compounds, each offering distinct advantages.

Sonogashira Coupling: A Cornerstone of Pyridylalkyne Synthesis

The palladium-catalyzed Sonogashira cross-coupling reaction stands as a powerful and widely adopted method for the formation of the crucial carbon-carbon bond between a pyridyl halide and a terminal alkyne.[1][2][3][4][5][6] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.[1][3]

Causality Behind the Choice: The Sonogashira coupling is favored for its mild reaction conditions and high yields. The use of a palladium catalyst, in conjunction with a copper(I) co-catalyst, efficiently activates both the pyridyl halide and the terminal alkyne, facilitating their coupling.[1][3][4][5][6] The amine base plays a crucial role in the in situ generation of the copper acetylide, the key nucleophilic species in the catalytic cycle.[6]

Experimental Protocol: Synthesis of a Model Pyridylalkynol via Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-pyridine (1.0 eq.), the terminal propargyl alcohol (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pyridylalkynol.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically more non-polar, spot. The structure of the purified product should be rigorously characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the presence of both the pyridyl and alkynol moieties and the correct regiochemistry of the coupling.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Grignard Reaction: A Classic Approach to C-C Bond Formation

The addition of a pyridyl Grignard reagent to a propargyl aldehyde or ketone represents another viable synthetic strategy.[7][8][9][10][11][12][13][14][15] This method is particularly useful when the desired substitution pattern on the pyridine ring is readily available as a pyridyl halide for Grignard reagent formation.

Causality Behind the Choice: The Grignard reaction is a powerful tool for forming carbon-carbon bonds due to the strong nucleophilicity of the organomagnesium species.[13][15] The reaction is typically straightforward to perform, although it requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[7][13]

Experimental Protocol: Synthesis of a Pyridylalkynol via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.5 eq.) under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of the appropriate bromopyridine (1.0 eq.) in anhydrous THF via the addition funnel. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic.

-

Addition to Carbonyl: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the propargyl aldehyde or ketone (1.0 eq.) in anhydrous THF.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

Self-Validation: Successful formation of the Grignard reagent is often indicated by a change in the appearance of the magnesium and a gentle refluxing of the solvent. The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Diagram of the Grignard Reaction Workflow:

Caption: General workflow for the synthesis of pyridylalkynols via the Grignard reaction.

Section 2: Unraveling the Biological Tapestry - Pharmacological Activities and Mechanisms of Action

Pyridylalkynol compounds have emerged as a versatile scaffold exhibiting a wide spectrum of pharmacological activities. Their unique electronic and steric properties allow for fine-tuning of their interactions with biological targets, leading to potent and selective therapeutic effects.

Anticancer Activity: Targeting the Kinase Achilles' Heel

A growing body of evidence suggests that pyridine-containing compounds are promising anticancer agents.[11][16][17][18] One of the key mechanisms underlying their efficacy is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[19][20][21][22][23]

Mechanistic Insights: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The alkynyl group can extend into hydrophobic pockets, while the hydroxyl group can form additional hydrogen bonds, contributing to both potency and selectivity. This multi-pronged interaction can effectively block the kinase's catalytic activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some pyridyl-based compounds have shown potent inhibitory activity against kinases such as Met kinase, with IC50 values in the low nanomolar range.[21]

Data Presentation: Kinase Inhibitory Activity of Representative Pyridyl-Containing Compounds

| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Pyrrolopyridine-pyridone | Met | 1.8 | GTL-16 | [21] |

| Pyrrolopyridine-pyridone | Flt-3 | 4 | - | [21] |

| Pyrrolopyridine-pyridone | VEGFR-2 | 27 | - | [21] |

| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | - | [23] |

| Pyridin-2-yl Urea | ASK1 | 1.55 | - | [19] |

| Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | Raji, Ramos | [20] |

| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | Raji, Ramos | [20] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A common method for assessing kinase inhibition is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide or protein.

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, the substrate, [γ-³²P]ATP, and a buffer containing MgCl₂.

-

Inhibitor Addition: Add varying concentrations of the pyridylalkynol test compound to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.

-

Termination and Detection: Stop the reaction by adding a solution that denatures the enzyme and precipitates the substrate. The phosphorylated substrate is then captured on a filter, and the amount of incorporated ³²P is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The assay includes positive controls (a known inhibitor of the kinase) and negative controls (vehicle-treated). The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

Diagram of Kinase Inhibition by a Pyridylalkynol Compound:

Caption: Competitive inhibition of a kinase by a pyridylalkynol compound.

Antimicrobial Activity: Disrupting the Bacterial Fortress

Pyridyl-containing scaffolds have demonstrated significant promise in the fight against microbial infections, with some derivatives exhibiting potent activity against a range of bacteria.[24][25][26] Notably, alkyl pyridinol compounds, which are structurally analogous to pyridylalkynols, have been shown to possess antibacterial effects, particularly against Gram-positive bacteria.[24]

Mechanistic Insights: The antimicrobial mechanism of action for some pyridinol derivatives is believed to involve the disruption of the bacterial cell membrane.[24] The lipophilic nature of the alkyl or alkynyl chain facilitates insertion into the lipid bilayer, while the polar pyridinol headgroup may interact with the phospholipid headgroups, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Data Presentation: Antimicrobial Activity of Representative Pyridyl-Containing Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | S. aureus | 0.5 - 1 | [24] |

| Alkyl Pyridinol | MRSA | 0.5 - 1 | [24] |

| Pyridinopolyamine | S. pyogenes | 1 - 5 | [26] |

| Pyridinopolyamine | E. coli imp- | 1 - 5 | [26] |

| Pyridinium Fullerene | E. coli | 2.48 | [25] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][27][28][29][30]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilutions: Prepare a series of twofold dilutions of the pyridylalkynol compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[28]

Self-Validation: The inclusion of a known antibiotic as a positive control helps to validate the assay. The growth in the positive control well and the absence of growth in the negative control well confirm the validity of the experimental setup.

Diagram of the MIC Assay Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anti-inflammatory Activity: Quelling the Cytokine Storm

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Pyridine-containing molecules have been investigated for their anti-inflammatory properties.[7][31][32][33][34]

Mechanistic Insights: The anti-inflammatory effects of pyridyl compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).[35][36][37][38] The pyridylalkynol scaffold can be designed to interact with the active sites of these enzymes or to modulate signaling pathways, such as the NF-κB pathway, which are central to the inflammatory response.

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the pyridylalkynol compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[36][37][39]

-

Data Analysis: Determine the effect of the pyridylalkynol compound on cytokine production by comparing the levels in treated versus untreated, stimulated cells.

Self-Validation: The assay should include unstimulated controls to establish baseline cytokine levels and stimulated, vehicle-treated controls to determine the maximum cytokine release. The use of a known anti-inflammatory drug as a positive control is also recommended.

Diagram of a Cytokine Release Assay:

Caption: Workflow of an in vitro cytokine release assay to evaluate anti-inflammatory activity.

Section 3: Structure-Activity Relationship (SAR) - Decoding the Molecular Language of Efficacy

The systematic modification of the pyridylalkynol scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include the substitution pattern on the pyridine ring, the nature of the group attached to the alkyne, and the stereochemistry of the hydroxyl group.

Key SAR Insights:

-

Pyridine Ring Substitution: The position and electronic nature of substituents on the pyridine ring can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

-

Alkynyl Moiety: The group attached to the alkyne can be varied to probe different regions of the target's binding pocket. Aromatic or aliphatic substituents can enhance hydrophobic interactions and improve binding affinity.

-

Hydroxyl Group: The presence and stereochemistry of the hydroxyl group can be critical for activity, as it can act as a hydrogen bond donor or acceptor.

A thorough exploration of the SAR provides a roadmap for the rational design of next-generation pyridylalkynol compounds with enhanced therapeutic profiles.

Conclusion: A Scaffold of Immense Promise

The pyridylalkynol core represents a privileged scaffold in modern drug discovery, offering a unique combination of structural features that can be tailored to target a diverse array of biological molecules. This guide has provided a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this promising class of compounds. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. As our understanding of the intricate biology of disease deepens, the rational design and synthesis of novel pyridylalkynol derivatives will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

(2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Center for Biotechnology Information. [Link]

-

(n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. CORE. [Link]

-

Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]

-

(n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Hutter, C. A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

-

(2000). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. [Link]

-

(n.d.). Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. [Link]

-

(n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

(n.d.). Sonogashira coupling. Wikipedia. [Link]

-

(n.d.). AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. PubChem. [Link]

-

Park, H., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PubMed. [Link]

-

Thorne, N., et al. (2012). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. National Center for Biotechnology Information. [Link]

-

(n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

-

Christodoulou, M. S., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed. [Link]

-

(n.d.). Detection and Quantification of Cytokines and Other Biomarkers. National Center for Biotechnology Information. [Link]

-

Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Mohamed, M. S., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ResearchGate. [Link]

-

Saito, S., et al. (2020). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online. [Link]

-

Khalil, N. A., et al. (2015). Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives Against the Breast Cancer Cell Line MCF-7. PubMed. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Center for Biotechnology Information. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

(2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

(2019). Sonogashira coupling. YouTube. [Link]

-

Nefzi, A., et al. (2004). Discovery of novel pyridinopolyamines with potent antimicrobial activity: deconvolution of mixtures synthesized by solution-phase combinatorial chemistry. PubMed. [Link]

-

Hedir, S., et al. (2018). Structure-guided design of pyridoclax derivatives based on Noxa / Mcl-1 interaction mode. PubMed. [Link]

-

Liu, Y., et al. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. PubMed. [Link]

-

Joshi, R. S., et al. (2010). Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. PubMed. [Link]

-

da Silva, G. V. J., et al. (2017). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. [Link]

-

(2019). Grignard Reagent, Formation and Synthetic applications. YouTube. [Link]

-

Yang, Y., et al. (2019). Synthesis and antitumor activity of novel pyridinium fullerene derivatives. National Center for Biotechnology Information. [Link]

-

(2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

(2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Sharma, A., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Center for Biotechnology Information. [Link]

Sources

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. scirp.org [scirp.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity of novel pyridinium fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of novel pyridinopolyamines with potent antimicrobial activity: deconvolution of mixtures synthesized by solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 31. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 37. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 38. tandfonline.com [tandfonline.com]

- 39. Cytokine Elisa [bdbiosciences.com]

An In-depth Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-ol: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yl)but-3-yn-1-ol is a heterocyclic organic compound that incorporates both a pyridine ring and a terminal alkyne-alcohol functionality. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, offers advantageous properties such as metabolic stability, permeability, and the ability to form crucial hydrogen bonds with biological targets.[1] The alkynyl group provides a rigid linear spacer and is a versatile handle for further chemical modifications, including click chemistry and cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of 4-(Pyridin-3-yl)but-3-yn-1-ol, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Number | 138487-20-4 | [3] |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar compounds. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | General solubility of pyridines and alcohols. |

| logP (computed) | 0.8 | [2] |

| Topological Polar Surface Area | 33.1 Ų | [2] |

Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol

The most efficient and widely applicable method for the synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Reaction Principle

The synthesis involves the coupling of a 3-halopyridine, typically 3-bromopyridine, with 3-butyn-1-ol. The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with 3-bromopyridine. Concurrently, the copper(I) salt reacts with 3-butyn-1-ol to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.

Caption: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol via Sonogashira Coupling.

Experimental Protocol

This protocol is a generalized procedure based on established methodologies for Sonogashira couplings involving pyridine substrates.[4][5]

Materials:

-

3-Bromopyridine

-

3-Butyn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive flow of inert gas, add anhydrous solvent (e.g., THF or DMF), followed by triethylamine (as both the base and a solvent), 3-bromopyridine (1.0 equivalent), and 3-butyn-1-ol (1.1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Pyridin-3-yl)but-3-yn-1-ol.

Chemical Reactivity and Stability

The chemical reactivity of 4-(Pyridin-3-yl)but-3-yn-1-ol is dictated by its three key functional groups: the pyridine ring, the alkyne, and the primary alcohol.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Alkyne: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

-

Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Further Coupling Reactions: The terminal alkyne can be used in subsequent Sonogashira or other coupling reactions.

-

Reduction: The triple bond can be reduced to an alkene or an alkane.

-

-

Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as esters, ethers, or halides.

Stability and Storage: 4-(Pyridin-3-yl)but-3-yn-1-ol should be stored in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, it is advisable to keep it under an inert atmosphere (argon or nitrogen) to prevent potential degradation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the butynol chain.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5-8.7 | Multiplet |

| Pyridine H-4, H-5 | ~7.3-7.8 | Multiplet |

| -CH₂-OH | ~3.7 | Triplet |

| -C≡C-CH₂- | ~2.6 | Triplet |

| -OH | Variable | Singlet (broad) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-2, C-6 | ~148-152 |

| Pyridine C-4 | ~135-139 |

| Pyridine C-3, C-5 | ~123-128 |

| -C≡C- (alkynyl) | ~80-90 |

| -CH₂-OH | ~60-65 |

| -C≡C-CH₂- | ~20-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C≡C stretch (alkyne) | 2100-2260 (weak) |

| C=N, C=C stretch (pyridine) | 1400-1600 |

| C-O stretch (alcohol) | 1050-1260 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 147. Fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol, or cleavage of the butynol chain.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(Pyridin-3-yl)but-3-yn-1-ol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, established synthetic methodologies with a focus on the underlying mechanistic principles, characterization techniques, and prospective applications, offering a senior application scientist's perspective on its utility in modern research and development.

Core Molecular Attributes

4-(Pyridin-3-yl)but-3-yn-1-ol is a bifunctional molecule featuring a pyridine ring, a known pharmacophore that enhances water solubility and can participate in hydrogen bonding, and a terminal alkynol, which serves as a versatile handle for carbon-carbon bond formation.[1][2] These structural features make it a valuable intermediate in the synthesis of more complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of 4-(Pyridin-3-yl)but-3-yn-1-ol are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.177 g/mol | [3][4] |

| CAS Number | 138487-20-4 | [3][5][6] |

| IUPAC Name | 4-(Pyridin-3-yl)but-3-yn-1-ol | [4] |

| Synonyms | 4-(3-Pyridyl)-3-butyn-1-ol | [4] |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Mechanistic Considerations

The construction of the carbon-carbon bond between the pyridine ring and the butynol chain is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.[7][8]

The Sonogashira Coupling: A Powerful Tool

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide (in this case, a halopyridine) and a terminal alkyne.[9][10] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, which is critical when working with multifunctional molecules like pyridines.[8]

The choice of a Sonogashira coupling is underpinned by its efficiency and reliability. The catalytic cycle, involving both palladium and copper(I) cocatalysts, allows the reaction to proceed at low temperatures and with high yields, minimizing the risk of side reactions and decomposition of starting materials.[8][11]

Experimental Workflow: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol

This protocol outlines a typical Sonogashira coupling for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Reactants:

-

3-Bromopyridine (or 3-Iodopyridine for higher reactivity)

-

3-Butyn-1-ol

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Step-by-Step Protocol:

-

Inert Atmosphere: The reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). This is a critical step to prevent the oxidation of the palladium(0) active catalyst and the dimerization of the terminal alkyne, which can occur in the presence of oxygen.

-

Reagent Addition: The 3-halopyridine, 3-butyn-1-ol, PdCl₂(PPh₃)₂, and CuI are dissolved in the anhydrous solvent. The order of addition is generally not critical, but it is good practice to add the catalyst last.

-

Base Addition: The amine base is added to the reaction mixture. The base serves two crucial roles: it deprotonates the terminal alkyne to form the reactive copper(I) acetylide intermediate and neutralizes the hydrohalic acid (e.g., HBr) formed during the reaction, preventing the protonation of the pyridine nitrogen and potential catalyst deactivation.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst and amine salt. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic salts and the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(Pyridin-3-yl)but-3-yn-1-ol.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the Sonogashira coupling for the synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol.

Caption: Synthetic workflow for 4-(Pyridin-3-yl)but-3-yn-1-ol via Sonogashira coupling.

Spectroscopic Characterization

The structural elucidation of 4-(Pyridin-3-yl)but-3-yn-1-ol relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a triplet for the methylene protons adjacent to the hydroxyl group, and another triplet for the methylene protons adjacent to the alkyne. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butanol chain.

-

IR Spectroscopy: The infrared spectrum will show a characteristic O-H stretching band (broad, ~3300 cm⁻¹) from the alcohol, C-H stretching from the aromatic and aliphatic portions, and a weak but sharp C≡C stretching band (~2200 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio corresponding to [M+H]⁺.

Applications in Drug Discovery and Materials Science

The unique combination of the pyridine moiety and the alkynol functionality makes 4-(Pyridin-3-yl)but-3-yn-1-ol a valuable building block for various applications.

Medicinal Chemistry

Pyridine derivatives are integral to a vast number of pharmaceuticals due to their ability to act as bioisosteres for phenyl groups and their capacity to engage in specific interactions with biological targets.[12][13] The alkyne group can be further functionalized through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole rings, another important pharmacophore, or used in further coupling reactions to build complex molecular scaffolds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes.[14]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical scenario where a derivative of 4-(Pyridin-3-yl)but-3-yn-1-ol acts as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Materials Science

The rigid, linear nature of the alkyne unit, combined with the electronic properties of the pyridine ring, makes this compound and its derivatives interesting for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] The pyridine nitrogen can also be used to coordinate with metal centers to form metal-organic frameworks (MOFs) or other coordination polymers.

Conclusion

4-(Pyridin-3-yl)but-3-yn-1-ol is a versatile and valuable chemical intermediate. Its synthesis is well-established through robust methods like the Sonogashira coupling. The presence of both a key pharmacophore and a reactive functional group provides a platform for the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its core properties, synthesis, and potential applications, intended to empower researchers in their scientific endeavors.

References

-

Dou, C., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

-

PubChem. 4-(Pyridin-3-yl)but-3-yn-1-ol. Available at: [Link]

-

Li, J. J. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available at: [Link]

-

IntechOpen. (2021). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Available at: [Link]

-

MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]

-

IntechOpen. (2021). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 4. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 138487-20-4|4-(Pyridin-3-yl)but-3-yn-1-ol|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. bcrcp.ac.in [bcrcp.ac.in]

The Researcher's Guide to 4-(Pyridin-3-yl)but-3-yn-1-ol: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 4-(Pyridin-3-yl)but-3-yn-1-ol

4-(Pyridin-3-yl)but-3-yn-1-ol is a heterocyclic building block that has garnered increasing interest within the medicinal chemistry and drug discovery landscape. Its unique structural motif, featuring a pyridine ring linked to a butynol chain, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a particular focus on its emerging role in the development of novel therapeutics for neurological disorders. The pyridine moiety, a common feature in many FDA-approved drugs, imparts favorable pharmacokinetic properties, while the butynol chain provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of pharmacologically active compounds.

Commercial Availability and Procurement

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. 4-(Pyridin-3-yl)but-3-yn-1-ol (CAS Number: 138487-20-4) is available from several specialized chemical suppliers. The table below provides a comparative overview of prominent vendors.

| Supplier | Brand/Distributor | Purity | Available Quantities |

| Fluorochem | 97% | 1g, 5g, 10g[1] | |

| Ambeed | Varies | Inquire | |

| BLDpharm | Varies | Inquire |

When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to confirm its identity and purity, ensuring the reliability and reproducibility of subsequent experimental work.

Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol: A Methodological Deep Dive

The primary synthetic route to 4-(Pyridin-3-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] In this specific synthesis, 3-bromopyridine is coupled with but-3-yn-1-ol.

The causality behind this experimental choice lies in the efficiency and functional group tolerance of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with the copper acetylide, leading to the desired product under relatively mild conditions. The use of a copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which readily participates in the catalytic cycle.

Caption: Synthetic workflow for 4-(Pyridin-3-yl)but-3-yn-1-ol.

Detailed, Step-by-Step Experimental Protocol:

The following protocol is a representative, self-validating system for the synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol.

Materials:

-

3-Bromopyridine

-

But-3-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), but-3-yn-1-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(Pyridin-3-yl)but-3-yn-1-ol as a pure compound.

Applications in Drug Discovery: A Focus on Neurological Disorders

The structural features of 4-(Pyridin-3-yl)but-3-yn-1-ol make it a compelling building block for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders. The pyridine ring can engage in crucial hydrogen bonding and aromatic interactions within protein binding sites, while the alkyne and alcohol functionalities offer opportunities for further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

A significant area of interest is its potential as a precursor for the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a critical role in regulating cyclic nucleotide signaling, which is implicated in various neuropsychiatric conditions.[4][5] Inhibition of PDE10A has emerged as a promising therapeutic strategy for schizophrenia, Huntington's disease, and other neurological disorders.[6][7] Several potent and selective PDE10A inhibitors feature a substituted pyridine core, highlighting the importance of this scaffold in targeting this enzyme.[8]